molecular formula C6H2F3I2N B1408084 2,3-Diiodo-4-(trifluoromethyl)pyridine CAS No. 1227599-80-5

2,3-Diiodo-4-(trifluoromethyl)pyridine

Cat. No.: B1408084
CAS No.: 1227599-80-5
M. Wt: 398.89 g/mol
InChI Key: HDRNLVXLDZWSLZ-UHFFFAOYSA-N
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Description

2,3-Diiodo-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of two iodine atoms and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diiodo-4-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the iodination of 4-(trifluoromethyl)pyridine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations. The use of catalysts and advanced purification techniques, such as chromatography, ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Diiodo-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other halogenated derivatives, which can be further utilized in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2,3-Diiodo-4-(trifluoromethyl)pyridine is primarily related to its ability to interact with biological targets through halogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atoms can form halogen bonds with electron-rich sites on proteins and nucleic acids, potentially disrupting their normal functions and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diiodo-4-(trifluoromethyl)pyridine is unique due to the presence of two iodine atoms, which significantly influence its reactivity and biological activity. The combination of iodine and trifluoromethyl groups imparts distinct electronic properties, making it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

2,3-diiodo-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3I2N/c7-6(8,9)3-1-2-12-5(11)4(3)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRNLVXLDZWSLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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